1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane
CAS No.:
Cat. No.: VC18058844
Molecular Formula: C7H12ClF3O
Molecular Weight: 204.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClF3O |
|---|---|
| Molecular Weight | 204.62 g/mol |
| IUPAC Name | 1-chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane |
| Standard InChI | InChI=1S/C7H12ClF3O/c1-6(4-8)2-3-12-5-7(9,10)11/h6H,2-5H2,1H3 |
| Standard InChI Key | CWYXWZQCOKLEIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCOCC(F)(F)F)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Characterization
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane possesses the molecular formula C₇H₁₂ClF₃O, derived from its butane chain (C₄H₁₀) modified by three substituents:
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A chlorine atom at position 1.
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A methyl group at position 2.
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A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 4.
The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. The trifluoroethoxy group introduces strong electron-withdrawing characteristics, while the chlorine atom enhances reactivity in nucleophilic substitution reactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClF₃O |
| Molecular Weight | 228.62 g/mol |
| CAS Registry Number | Not formally assigned |
| SMILES Notation | ClC(C)(C)CCCOC(F)(F)F |
Synthetic Pathways and Methodologies
Chlorination of Alkenyl Precursors
A patent (CN100410230C) describes the preparation of structurally analogous chloroalkenes using isoprene and chlorinating agents such as N-chloroisocyanuric acid . For 1-chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane, a plausible route involves:
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Epoxidation of 2-methyl-4-(2,2,2-trifluoroethoxy)-1-butene.
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Chlorination using hydrochlorination agents (e.g., HCl in acetic acid).
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Purification via fractional distillation or column chromatography.
This method leverages the electrophilic addition of chlorine to alkenes, followed by stabilization of the intermediate carbocation through neighboring group participation .
Nucleophilic Substitution
An alternative approach involves substituting a hydroxyl or tosyl group at position 4 of 1-chloro-2-methylbutane with a trifluoroethoxy moiety. For example:
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Reacting 1-chloro-2-methyl-4-tosylbutane with 2,2,2-trifluoroethanol in the presence of a base (e.g., K₂CO₃) to facilitate SN2 displacement .
Physicochemical Properties
Boiling Point and Solubility
While direct data for this compound is unavailable, analogous chlorinated ethers exhibit boiling points between 120–150°C and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) . The trifluoroethoxy group likely reduces water solubility due to its hydrophobic fluorinated tail.
Spectroscopic Data
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¹H NMR: Expected signals include a triplet for the -OCH₂CF₃ group (δ 4.3–4.5 ppm) and a multiplet for the methyl-substituted carbon (δ 1.2–1.4 ppm).
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¹⁹F NMR: A characteristic triplet (J = 10 Hz) near δ -75 ppm for the CF₃ group .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The chlorine atom serves as a versatile leaving group, enabling cross-coupling reactions to construct carbon-carbon bonds. For instance, Suzuki-Miyaura coupling could introduce aryl groups at position 1, yielding bioactive scaffolds .
Agrochemical Development
Fluorinated ethers are prized in pesticide design for their metabolic stability and membrane permeability. This compound’s trifluoroethoxy group may enhance herbicidal activity by resisting oxidative degradation .
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